molecular formula C16H15NO2 B581737 4-(4-Formylphenyl)-N,N-dimethylbenzamide CAS No. 1393442-21-1

4-(4-Formylphenyl)-N,N-dimethylbenzamide

Cat. No. B581737
CAS RN: 1393442-21-1
M. Wt: 253.301
InChI Key: RHTMTLLYPBDCFB-UHFFFAOYSA-N
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Description

The compound “4-(4-Formylphenyl)-N,N-dimethylbenzamide” likely belongs to the class of organic compounds known as benzamides . Benzamides are compounds containing a benzene ring which is attached to an amide functional group .


Synthesis Analysis

While specific synthesis methods for “4-(4-Formylphenyl)-N,N-dimethylbenzamide” were not found, similar compounds have been synthesized through various methods . For instance, the synthesis of related compounds often involves reactions such as the Schiff base reaction .


Molecular Structure Analysis

The molecular structure of “4-(4-Formylphenyl)-N,N-dimethylbenzamide” would likely include a benzene ring attached to an amide functional group . The exact structure would depend on the specific arrangement and bonding of these components .


Chemical Reactions Analysis

While specific chemical reactions involving “4-(4-Formylphenyl)-N,N-dimethylbenzamide” were not found, similar compounds have been involved in various chemical reactions . For example, covalent organic frameworks (COFs) have been synthesized using similar compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4-Formylphenyl)-N,N-dimethylbenzamide” would depend on its specific molecular structure . For instance, similar compounds have been analyzed for their molecular weight, hydrogen bond donor and acceptor count, and rotatable bond count .

Scientific Research Applications

Advanced Oxidation Processes (AOPs)

Research into advanced oxidation processes (AOPs) highlights the importance of chemical compounds in environmental remediation. For example, studies on the degradation of acetaminophen by AOPs elucidate how various chemical reactions can be harnessed to address the accumulation of recalcitrant compounds in the environment, showcasing the role of chemistry in developing sustainable solutions for water treatment and pollution reduction (Qutob et al., 2022).

Chemical Chaperones in Biomedical Research

The exploration of chemical chaperones, such as 4-phenylbutyric acid, in maintaining proteostasis reveals the therapeutic potential of chemical compounds in biomedical research. These studies demonstrate how small molecules can influence protein folding and alleviate endoplasmic reticulum stress, offering insights into novel treatment strategies for diseases associated with protein misfolding and aggregation (Kolb et al., 2015).

Photocatalysis for Environmental and Energy Applications

Investigations into g-C3N4-based photocatalysts underscore the role of chemistry in harnessing solar energy for environmental and energy applications. These studies detail how modifications to the physicochemical properties of photocatalysts can enhance their efficiency in driving various reduction and oxidation reactions under light irradiation, illustrating the intersection of materials science and chemistry in developing solutions for sustainable energy and environmental remediation (Wen et al., 2017).

Future Directions

The future directions in the study of “4-(4-Formylphenyl)-N,N-dimethylbenzamide” and similar compounds could involve the development of new synthetic strategies and applications . For instance, there is ongoing research into the use of similar compounds in the synthesis of covalent organic frameworks (COFs) for various applications .

properties

IUPAC Name

4-(4-formylphenyl)-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-17(2)16(19)15-9-7-14(8-10-15)13-5-3-12(11-18)4-6-13/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHTMTLLYPBDCFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001211880
Record name [1,1′-Biphenyl]-4-carboxamide, 4′-formyl-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001211880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Formylphenyl)-N,N-dimethylbenzamide

CAS RN

1393442-21-1
Record name [1,1′-Biphenyl]-4-carboxamide, 4′-formyl-N,N-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393442-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-4-carboxamide, 4′-formyl-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001211880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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